6-Propoxy-2-naphthoic acid 6-Propoxy-2-naphthoic acid
Brand Name: Vulcanchem
CAS No.: 561013-50-1
VCID: VC11694557
InChI: InChI=1S/C14H14O3/c1-2-7-17-13-6-5-10-8-12(14(15)16)4-3-11(10)9-13/h3-6,8-9H,2,7H2,1H3,(H,15,16)
SMILES: CCCOC1=CC2=C(C=C1)C=C(C=C2)C(=O)O
Molecular Formula: C14H14O3
Molecular Weight: 230.26 g/mol

6-Propoxy-2-naphthoic acid

CAS No.: 561013-50-1

Cat. No.: VC11694557

Molecular Formula: C14H14O3

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

6-Propoxy-2-naphthoic acid - 561013-50-1

Specification

CAS No. 561013-50-1
Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
IUPAC Name 6-propoxynaphthalene-2-carboxylic acid
Standard InChI InChI=1S/C14H14O3/c1-2-7-17-13-6-5-10-8-12(14(15)16)4-3-11(10)9-13/h3-6,8-9H,2,7H2,1H3,(H,15,16)
Standard InChI Key FPJJVIAKWJHUMA-UHFFFAOYSA-N
SMILES CCCOC1=CC2=C(C=C1)C=C(C=C2)C(=O)O
Canonical SMILES CCCOC1=CC2=C(C=C1)C=C(C=C2)C(=O)O

Introduction

Chemical Structure and Nomenclature

6-Propoxy-2-naphthoic acid belongs to the class of naphthoic acids, featuring a naphthalene backbone substituted with a propoxy (–OCH₂CH₂CH₃) group at the 6-position and a carboxylic acid (–COOH) group at the 2-position. Its IUPAC name is 6-(propoxy)naphthalene-2-carboxylic acid, with a molecular formula of C₁₄H₁₄O₃ and a molecular weight of 230.26 g/mol. The propoxy group enhances hydrophobicity compared to its hydroxy analog, influencing solubility and reactivity .

Key Structural Features:

  • Naphthalene backbone: A fused bicyclic aromatic system.

  • Carboxylic acid group: Facilitates hydrogen bonding and salt formation.

  • Propoxy substituent: Introduces steric bulk and electron-donating effects.

Synthesis and Manufacturing

While no direct synthesis of 6-propoxy-2-naphthoic acid is documented, its preparation can be inferred from methods used for analogous compounds. The synthesis of 6-hydroxy-2-naphthoic acid via haloform reactions and demethylation provides a template for derivatization.

StepReagentsTemperatureTimeYield
1NaOBr, NaOH45–75°C7–12 hrs70–91%
2C₃H₇Br, K₂CO₃80–100°C6–8 hrs~60% (estimated)
3HBr, CH₃COOH95°C10–15 hrs64–85%

Physicochemical Properties

Data for 6-propoxy-2-naphthoic acid are extrapolated from its hydroxy analog and structure-activity relationships.

Table 1: Comparative Physicochemical Properties

Property6-Hydroxy-2-naphthoic Acid 6-Propoxy-2-naphthoic Acid (Estimated)
Melting Point240–250°C180–200°C
Boiling Point283.17°C~300°C
Water Solubility99 mg/L at 20°C<50 mg/L at 20°C
LogP2.13.5–4.0
pKa4.344.5–5.0

Key Observations:

  • The propoxy group reduces polarity, decreasing water solubility and increasing LogP.

  • Melting point declines due to disrupted crystal packing from the bulky propoxy chain.

Applications and Industrial Relevance

6-Propoxy-2-naphthoic acid is theorized to share applications with its hydroxy counterpart, with enhancements in specific domains:

Liquid Crystalline Polymers (LCPs)

The hydroxy analog is a monomer for heat-resistant LCPs . The propoxy variant may improve thermoplasticity due to increased flexibility, aiding processing in high-performance resins.

Pharmaceutical Intermediates

Naphthoic acids are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs). The propoxy group could modulate bioavailability by enhancing lipid permeability .

Organic Synthesis

Used in Suzuki-Miyaura couplings or as a ligand in catalysis. The electron-donating propoxy group may stabilize metal complexes.

Future Directions

  • Synthetic Optimization: Develop one-pot methods to reduce step count and improve yields.

  • Application Testing: Evaluate performance in LCPs and drug delivery systems.

  • Environmental Impact: Assess biodegradability and ecotoxicity.

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